Gadoteridol
Overview
Description
Gadoteridol is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI) to enhance the visibility of internal structures. It is particularly effective in imaging the central nervous system, including the brain and spine. This compound is marketed under the brand name ProHance and was first approved for use in the United States in 1992 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gadoteridol involves the reaction of gadolinium oxide with a macrocyclic ligand, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). The process typically includes the following steps:
Preparation of the Ligand: The ligand is synthesized by reacting cyclen (1,4,7,10-tetraazacyclododecane) with bromoacetic acid under basic conditions to form DOTA.
Complexation with Gadolinium: The DOTA ligand is then reacted with gadolinium oxide in an aqueous solution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Crystallization: The crude product is purified through crystallization techniques to achieve high purity.
Desalination: Ion exchange resins are used to remove impurities and excess reagents.
Lyophilization: The final product is lyophilized to obtain this compound in a stable, solid form.
Chemical Reactions Analysis
Types of Reactions: Gadoteridol primarily undergoes complexation reactions due to its stable macrocyclic structure. It does not readily participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions:
Complexation: The primary reaction involves gadolinium oxide and DOTA ligand in an aqueous medium at elevated temperatures.
Stabilization: The complex is stabilized by maintaining a neutral pH and using ion exchange resins to remove impurities.
Major Products: The major product of the reaction is this compound itself, with high purity achieved through crystallization and desalination processes .
Scientific Research Applications
Gadoteridol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a contrast agent in nuclear magnetic resonance (NMR) spectroscopy to enhance signal intensity.
Biology: Facilitates the study of biological processes by providing clear images of internal structures in living organisms.
Industry: Employed in the development of new imaging techniques and contrast agents.
Mechanism of Action
Gadoteridol exerts its effects by developing a magnetic moment when placed in a magnetic field. This property enhances the contrast of images obtained through MRI by altering the relaxation times of nearby hydrogen nuclei. The gadolinium ion in this compound interacts with water molecules, shortening the T1 and T2 relaxation times, which results in brighter images on T1-weighted MRI scans .
Comparison with Similar Compounds
Gadoterate Meglumine: A gadolinium-based contrast agent with a similar application but different pharmacokinetic properties.
Uniqueness of this compound:
Macrocyclic Structure: Provides high stability and low risk of gadolinium release compared to linear gadolinium-based contrast agents.
Safety Profile: Demonstrates a favorable safety profile with low incidence of adverse effects.
Properties
Gadoteridol is a paramagnetic agent and, as such, develops a magnetic moment when placed in a magnetic field. The relatively large magnetic moment produced by the paramagnetic agent results in a relatively large local magnetic field, which can enhance the relaxation rates of water protons in the vicinity of the paramagnetic agent. In MRI, visualization of normal and pathologic brain tissue depends, in part, on variations in the radiofrequency signal intensity that occur with: 1) differences in proton density; 2) differences of the spinlattice or longitudinal relaxation times (T1); and 3) differences in the spin-spin or transverse relaxation time (T2). When placed in a magnetic field, gadoteridol decreases T1 relaxation times in the target tissues. At recommended doses, the effect is observed with greatest sensitivity in the T1-weighted sequences. | |
CAS No. |
120066-54-8 |
Molecular Formula |
C17H29GdN4O7 |
Molecular Weight |
558.7 g/mol |
IUPAC Name |
2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) |
InChI |
InChI=1S/C17H32N4O7.Gd/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26;/h14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28);/q;+3/p-3 |
InChI Key |
DPNNNPAKRZOSMO-UHFFFAOYSA-K |
SMILES |
CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Gd+3] |
Canonical SMILES |
CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Gd+3] |
Color/Form |
White solid obtained as an aggregate clump of fine needle-like micro-crystals from methanol/acetone |
density |
Osmolality (37 °C): 630 mOsM/kg water; viscosity (cP): 2.0 (20 °C), 1.3 (37 °C); density at 25 °C 1.140. /Gadoteridol injection/ |
melting_point |
>225 °C |
120066-54-8 | |
solubility |
In water, 737 mg/mL Solubility (mg/mL): methanol 119, isopropanol 41, dimethylformamide 10.1, acetonitrile 6.1, methylene chloride 5.2, ethyl acetate 0.5, acetone 0.4, hexane 0.2, toluene 0.3 |
Synonyms |
gadolinium 1,4,7-tris(carboxymethyl)-10-(2'-hydroxypropyl)-1,4,7,10-tetraazacyclododecane gadolinium 1,4,7-triscarboxymethyl-1,4,7,10-tetraazacyclododecane gadolinium HP-DO3A gadoteridol Gd(DO3A) Gd-HP-D03A Gd-HP-DO3A Gd-HPDO3A Gd-hydroxypropyl-D03A GdHPDO3A Prohance SQ 32,692 SQ 32692 SQ-32692 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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